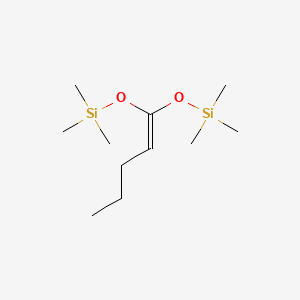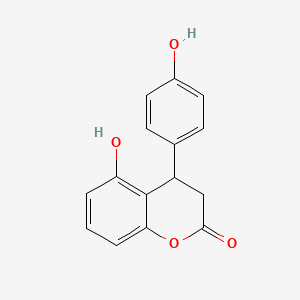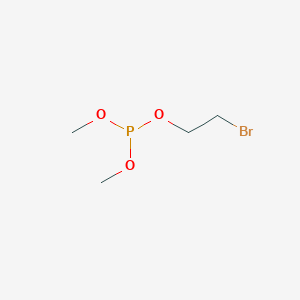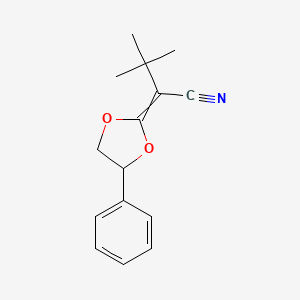![molecular formula C9H8ClN3S2 B14210724 2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine CAS No. 821782-41-6](/img/structure/B14210724.png)
2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine is a heterocyclic compound that contains a pyridine ring substituted with a chloro group and a thiadiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine typically involves the reaction of 2-chloropyridine with a thiadiazole derivative. One common method includes the use of 2-chloropyridine and 5-methyl-1,3,4-thiadiazole-2-thiol as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole moiety can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands are common.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced thiadiazole compounds, and coupled aromatic systems .
科学研究应用
2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving sulfur and nitrogen heterocycles.
作用机制
The mechanism of action of 2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine involves its interaction with biological targets such as enzymes and receptors. The thiadiazole moiety can interact with metal ions in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with protein targets, affecting their function .
相似化合物的比较
Similar Compounds
- 2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzene
- 2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophene
- 2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan
Uniqueness
Compared to similar compounds, 2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine is unique due to the presence of the pyridine ring, which can enhance its binding affinity to certain biological targets. The chloro group also provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties .
属性
CAS 编号 |
821782-41-6 |
|---|---|
分子式 |
C9H8ClN3S2 |
分子量 |
257.8 g/mol |
IUPAC 名称 |
2-[(6-chloropyridin-3-yl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H8ClN3S2/c1-6-12-13-9(15-6)14-5-7-2-3-8(10)11-4-7/h2-4H,5H2,1H3 |
InChI 键 |
MDNYDRWROQJDCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(S1)SCC2=CN=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)
![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)


![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)
![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)






![N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea](/img/structure/B14210730.png)
